molecular formula C9H14N4S B13101165 4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione

4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione

Cat. No.: B13101165
M. Wt: 210.30 g/mol
InChI Key: MUORTUGOTRAMOO-UHFFFAOYSA-N
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Description

4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with an amino group at position 4, three methyl groups at positions 6 and 7, and a thione group at position 2. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diaminopyrimidine with an appropriate ketone under acidic conditions to form the pyrrolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Various alkyl halides, dimethylformamide (DMF) as solvent, and potassium carbonate (K2CO3) as base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated derivatives at the amino group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione is unique due to its combination of an amino group, multiple methyl groups, and a thione group. This unique structure imparts it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

4-amino-6,7,7-trimethyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2-thione

InChI

InChI=1S/C9H14N4S/c1-9(2)6-5(4-13(9)3)7(10)12-8(14)11-6/h4H2,1-3H3,(H3,10,11,12,14)

InChI Key

MUORTUGOTRAMOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C)C(=NC(=S)N2)N)C

Origin of Product

United States

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